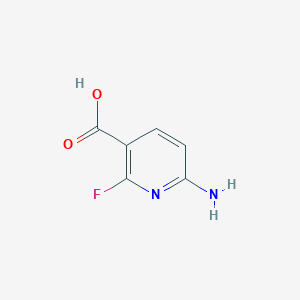

6-Amino-2-fluoronicotinic acid

CAS No.: 1393584-80-9

Cat. No.: VC2383973

Molecular Formula: C6H5FN2O2

Molecular Weight: 156.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393584-80-9 |

|---|---|

| Molecular Formula | C6H5FN2O2 |

| Molecular Weight | 156.11 g/mol |

| IUPAC Name | 6-amino-2-fluoropyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H5FN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) |

| Standard InChI Key | BUKWNZIHQRGLST-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1C(=O)O)F)N |

| Canonical SMILES | C1=CC(=NC(=C1C(=O)O)F)N |

Introduction

Chemical Structure and Properties

6-Amino-2-fluoronicotinic acid belongs to the class of substituted pyridine compounds. The chemical structure consists of a pyridine ring with specific substitutions that define its unique properties and potential applications.

Structural Characteristics

The molecular structure of 6-Amino-2-fluoronicotinic acid features a pyridine core with three key functional groups:

-

A carboxylic acid group (-COOH) at position 3

-

A fluorine atom at position 2

-

An amino group (-NH₂) at position 6

This specific arrangement of functional groups creates a compound with unique chemical reactivity and biological potential. The presence of both electron-withdrawing (fluorine, carboxylic acid) and electron-donating (amino) groups on the pyridine ring creates an interesting electronic distribution that influences its chemical behavior.

Physical and Chemical Properties

While specific data for 6-Amino-2-fluoronicotinic acid is limited in the available literature, its properties can be inferred from structurally similar compounds. Based on related fluorinated nicotinic acid derivatives, this compound likely exhibits the following properties:

| Property | Expected Value/Characteristic |

|---|---|

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | Approximately 156.11 g/mol |

| Physical State | Crystalline solid at room temperature |

| Solubility | Likely soluble in polar organic solvents; partially soluble in water |

| Melting Point | Expected to be >150°C based on similar compounds |

| pKa | Lower than nicotinic acid due to electron-withdrawing fluorine |

| UV Absorption | Characteristic absorption pattern due to the conjugated system |

The presence of the fluorine atom significantly influences the compound's chemical behavior. Fluorine is highly electronegative, which affects the electron distribution in the pyridine ring, potentially altering reactivity patterns compared to non-fluorinated analogs.

Synthesis Methods

Modification of Pre-fluorinated Precursors

One potential synthetic route could involve starting with 2-fluoronicotinic acid and introducing the amino group at the 6-position. This might involve:

-

Nitration at the 6-position to form 2-fluoro-6-nitronicotinic acid

-

Reduction of the nitro group to yield the desired amino group

Building the Pyridine Ring with Targeted Substituents

Based on the patent information for similar compounds, a more feasible approach might involve building the pyridine ring with the desired substituents already in place:

-

Formation of a fluorinated intermediate using reagents such as ethyl fluoroacetate

-

Ring construction via condensation reactions

-

Selective functionalization to introduce the amino group

-

Final adjustments to yield the carboxylic acid functionality

Synthetic Challenges

The synthesis of 6-Amino-2-fluoronicotinic acid presents several challenges:

-

Regioselective introduction of substituents on the pyridine ring

-

Potential reactivity issues due to the presence of multiple functional groups

-

Maintaining the integrity of the fluorine substituent during synthetic manipulations

-

Challenges in purification and isolation

An adapted approach based on the patent information for 2,6-dichloro-5-fluoronicotinic acid synthesis might involve using lithium reagents and phosphorus oxychloride to facilitate key transformations, followed by selective functionalization to introduce the amino group at the desired position .

| Potential Application | Rationale |

|---|---|

| Enzyme Inhibitor | The specific substitution pattern may enable selective binding to key enzymes |

| Anticancer Research | Related compounds have shown potential in disrupting cancer cell metabolism |

| Antimicrobial Development | Fluorinated pyridines have demonstrated antimicrobial properties |

| Synthetic Intermediate | Could serve as a building block for more complex pharmaceutical compounds |

| Metabolic Research Tool | May be useful in studying nicotinamide metabolism pathways |

Structural Advantages in Drug Design

The specific arrangement of functional groups in 6-Amino-2-fluoronicotinic acid offers several advantages in drug design:

Comparison with Structurally Related Compounds

Understanding the relationship between 6-Amino-2-fluoronicotinic acid and structurally similar compounds helps provide context for its potential properties and applications.

Comparative Analysis

The following table provides a comparative analysis of 6-Amino-2-fluoronicotinic acid with structurally related compounds:

Structure-Activity Relationships

The positioning of substituents on the pyridine ring significantly influences biological activity. For 6-Amino-2-fluoronicotinic acid:

These structure-activity relationships suggest that 6-Amino-2-fluoronicotinic acid may possess unique biological properties distinct from, yet related to, those of its structural analogs.

Spectroscopic Identification and Characterization

The spectroscopic characterization of 6-Amino-2-fluoronicotinic acid would be essential for its identification and quality control in research and development contexts.

Predicted Spectroscopic Properties

Based on its chemical structure, 6-Amino-2-fluoronicotinic acid would likely exhibit distinctive spectroscopic features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show:

-

Aromatic protons with characteristic splitting patterns due to the fluorine coupling

-

NH₂ protons appearing as a broad signal

-

Carboxylic acid proton (exchangeable) at a downfield position

The ¹⁹F NMR would show a signal characteristic of a fluorine atom attached to an aromatic ring, with coupling to nearby protons.

Infrared (IR) Spectroscopy

Expected key IR absorption bands:

-

N-H stretching from the amino group (3300-3500 cm⁻¹)

-

C=O stretching from the carboxylic acid (1700-1725 cm⁻¹)

-

O-H stretching from the carboxylic acid (broad band around 2500-3300 cm⁻¹)

-

C-F stretching (1000-1400 cm⁻¹)

-

Aromatic C=C and C=N stretching (1400-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometry would likely show:

-

Molecular ion peak at m/z 156 (corresponding to molecular weight)

-

Fragment ions resulting from loss of OH, NH₂, and other characteristic fragmentation patterns

Analytical Considerations

For research purposes, high-performance liquid chromatography (HPLC) coupled with UV detection would be a suitable method for quantitative analysis of 6-Amino-2-fluoronicotinic acid. The compound would likely exhibit characteristic UV absorption due to the conjugated system in the pyridine ring, modified by the amino and fluorine substituents.

Future Research Directions

Several avenues for future research on 6-Amino-2-fluoronicotinic acid appear promising.

Synthetic Methodology Development

Development of efficient, regioselective synthetic routes specifically for 6-Amino-2-fluoronicotinic acid would be valuable for expanding research on this compound. Potential approaches might include:

-

Adapting existing methods for fluorinated pyridine synthesis

-

Exploring green chemistry approaches to reduce environmental impact

-

Developing catalytic methods for selective functionalization

Biological Activity Screening

Comprehensive screening of the compound's biological activities would provide valuable insights:

-

Enzyme inhibition assays targeting various metabolic pathways

-

Cell-based assays to evaluate potential anticancer activity

-

Antimicrobial screening against various pathogens

-

Investigation of potential interactions with nicotinic acid receptors

Structure-Based Drug Design

The compound could serve as a foundation for structure-based drug design efforts:

-

Computational modeling of interactions with potential biological targets

-

Design and synthesis of derivatives with enhanced biological properties

-

Investigation of the effects of various substitution patterns on activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume